molecular formula C23H19N5OS B3683323 2-({[5-(3-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE

2-({[5-(3-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE

Cat. No.: B3683323
M. Wt: 413.5 g/mol
InChI Key: MZZNLKQSKCHASO-UHFFFAOYSA-N
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Description

2-({[5-(3-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that features a triazole ring and a benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-(3-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 4-(3-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with a suitable benzodiazole derivative under alkaline conditions . The reaction is often carried out in the presence of cesium carbonate as a base and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-({[5-(3-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced at the triazole ring to form corresponding dihydro derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like bromine or iodine can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted phenyl derivatives.

Scientific Research Applications

2-({[5-(3-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-({[5-(3-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The triazole ring can interact with enzyme active sites, inhibiting their activity. The benzodiazole moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one

Uniqueness

2-({[5-(3-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE is unique due to its dual functionality, combining the properties of both triazole and benzodiazole rings. This dual functionality enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry and materials science .

Properties

IUPAC Name

2-[[5-(3-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5OS/c1-29-18-11-7-8-16(14-18)22-26-27-23(28(22)17-9-3-2-4-10-17)30-15-21-24-19-12-5-6-13-20(19)25-21/h2-14H,15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZNLKQSKCHASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(N2C3=CC=CC=C3)SCC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[5-(3-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE
Reactant of Route 2
Reactant of Route 2
2-({[5-(3-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE
Reactant of Route 3
Reactant of Route 3
2-({[5-(3-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE
Reactant of Route 4
Reactant of Route 4
2-({[5-(3-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE
Reactant of Route 5
Reactant of Route 5
2-({[5-(3-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE
Reactant of Route 6
Reactant of Route 6
2-({[5-(3-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE

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